Neovestitol

Description

Contextualization of Isoflavonoids in Natural Product Chemistry

Isoflavonoids represent a significant subclass of the vast family of flavonoids, which are polyphenolic compounds widely distributed throughout the plant kingdom. nih.gov Their defining structural feature is a 3-phenylchroman skeleton, which arises from a 1,2-aryl migration during the biosynthesis of flavonoids. rsc.org While flavonoids are ubiquitous, the distribution of isoflavonoids is more restricted, with the highest concentration and diversity found within the Leguminosae (Fabaceae) family. rsc.org

In the realm of natural product chemistry, isoflavonoids are of considerable interest due to their diverse and potent biological activities. rsc.org Plants produce them as phytoalexins, which are antimicrobial compounds that protect against pathogens. rsc.org Beyond their role in plant defense, isoflavonoids have demonstrated a range of pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects. rsc.orgmdpi.com This has led to extensive research into their potential applications in medicine and as health-promoting agents. rsc.org The structural diversity within the isoflavonoid (B1168493) class, which includes isoflavones, isoflavanones, and pterocarpans, provides a rich field for synthetic and medicinal chemistry. rsc.org

Significance of Brazilian Red Propolis as a Source of Bioactive Compounds

Propolis, a resinous substance produced by bees, is a well-known source of bioactive compounds. researchgate.net Its chemical composition is highly variable and depends on the local flora from which the bees collect the resin. scirp.org A particularly noteworthy type is Brazilian red propolis, which is distinguished by its unique chemical profile and striking red color. scirp.orgmdpi.com The primary botanical source of Brazilian red propolis is the resinous exudate of the Dalbergia ecastophyllum plant, a species found in the mangroves of northeastern Brazil. researchgate.netscirp.org

What sets Brazilian red propolis apart is its high concentration of isoflavonoids, a class of compounds not commonly found in other types of propolis. nih.govmdpi.com Among the major bioactive constituents identified in Brazilian red propolis are the isoflavonoids vestitol (B31614), neovestitol, and medicarpin (B1676140). scirp.orgnih.gov The presence of these compounds contributes to the significant antioxidant, anti-inflammatory, and antimicrobial properties attributed to this variety of propolis. mdpi.comresearchgate.net The unique and potent bioactivity of Brazilian red propolis has made it a subject of intense scientific investigation for its potential applications in the pharmaceutical and food industries. researchgate.netnih.gov

Rationale for Investigating Neovestitol

Neovestitol is an isoflavonoid that has been isolated as one of the key bioactive components of Brazilian red propolis. nih.govnih.gov The scientific rationale for its investigation stems from the recognized therapeutic potential of both isoflavonoids as a class and Brazilian red propolis as a natural product. researchgate.netnih.gov Initial studies on fractions of red propolis rich in neovestitol and its structural isomer, vestitol, revealed significant biological activities. chemfaces.comtandfonline.com

Research Findings on Neovestitol

Antimicrobial Activity of Neovestitol

Neovestitol has demonstrated notable antimicrobial properties against a range of bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for neovestitol against several bacterial species.

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

| Streptococcus mutans | <6.25 to 25-50 | 25-50 to 50-100 |

| Streptococcus sobrinus | <6.25 to 25-50 | 25-50 to 50-100 |

| Staphylococcus aureus | <6.25 to 25-50 | 25-50 to 50-100 |

| Actinomyces naeslundii | <6.25 to 25-50 | 25-50 to 50-100 |

| Data sourced from a study evaluating the antimicrobial activities of neovestitol isolated from Brazilian red propolis. nih.gov |

Anti-inflammatory Activity of Neovestitol

Studies have highlighted the anti-inflammatory effects of neovestitol. The table below outlines key findings from research on its anti-inflammatory properties.

| Inflammatory Model | Key Findings |

| Lipopolysaccharide (LPS)-induced acute peritonitis | Neovestitol reduced neutrophil migration, leukocyte rolling and adhesion, and the expression of ICAM-1. nih.gov |

| Collagen-induced arthritis | Neovestitol reduced the clinical score and joint damage, and also decreased the levels of IL-6. nih.gov |

| Neutrophil migration assay | Neovestitol, along with the ethanolic extract of Brazilian red propolis and vestitol, inhibited neutrophil migration at a dose of 10 mg/kg. nih.gov |

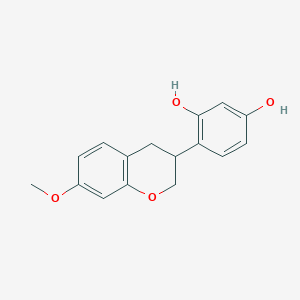

Structure

3D Structure

Properties

CAS No. |

71772-21-9 |

|---|---|

Molecular Formula |

C16H16O4 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

4-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol |

InChI |

InChI=1S/C16H16O4/c1-19-13-4-2-10-6-11(9-20-16(10)8-13)14-5-3-12(17)7-15(14)18/h2-5,7-8,11,17-18H,6,9H2,1H3 |

InChI Key |

IAYVKGXLPAEGDI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CC(CO2)C3=C(C=C(C=C3)O)O)C=C1 |

Origin of Product |

United States |

Isolation and Structural Elucidation

Natural Occurrence and Botanical Origins

Neovestitol is primarily found in specific plant resins and their apicultural product, propolis. Its presence is a key characteristic of certain regional types of propolis, directly linked to the local flora.

The primary botanical source of Neovestitol is Dalbergia ecastophyllum, a leguminous plant species. nih.govmdpi.commdpi.com This plant produces a characteristic red resin that is rich in isoflavonoids, including Neovestitol. mdpi.commdpi.com Research has confirmed that the chemical profile of the resin from D. ecastophyllum contains a variety of phenolic compounds, with Neovestitol being a notable constituent. mdpi.comnih.gov

Neovestitol is a significant component of both Brazilian and Cuban red propolis. bu.edu This type of propolis is produced by honeybees (Apis mellifera) that collect the resinous exudate from Dalbergia ecastophyllum. mdpi.comnih.gov Consequently, the chemical composition of Brazilian and Cuban red propolis is characterized by a high concentration of isoflavonoids, with Neovestitol being one of the main bioactive compounds identified. nih.govmdpi.combu.edunih.gov

Table 1: Key Isoflavonoids in Brazilian Red Propolis from Dalbergia ecastophyllum

| Compound | Chemical Class |

| Neovestitol | Isoflavan (B600510) |

| Vestitol (B31614) | Isoflavan |

| Medicarpin (B1676140) | Pterocarpan (B192222) |

| Formononetin | Isoflavone |

| Biochanin A | Isoflavone |

| Daidzein | Isoflavone |

| Calycosin | Isoflavone |

| Liquiritigenin | Flavanone |

| Isoliquiritigenin (B1662430) | Chalcone |

This table highlights the major isoflavonoids, including Neovestitol, found in Brazilian red propolis originating from Dalbergia ecastophyllum. mdpi.commdpi.com

Isolation Methodologies

The isolation of Neovestitol from its natural sources is a multi-step process that employs various extraction and purification techniques to separate it from other components.

Bioassay-guided fractionation is a common strategy used to isolate bioactive compounds like Neovestitol. nih.gov This approach involves a stepwise separation of the crude extract into different fractions, with each fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure compound is obtained. For instance, a study on Brazilian red propolis utilized this method to isolate a bioactive fraction containing Neovestitol and vestitol. nih.gov

The initial step typically involves preparing an ethanolic extract of the red propolis. mdpi.com This crude extract is then subjected to liquid-liquid fractionation using solvents of varying polarity, such as hexane and chloroform, to separate compounds based on their solubility. mdpi.comnih.govnih.gov The chloroform fraction, often showing higher antimicrobial activity, is then selected for further purification. mdpi.comnih.gov

Following initial fractionation, various chromatographic techniques are employed for the purification of Neovestitol. These methods separate molecules based on their physical and chemical properties.

Dry Column Chromatography: This technique is used for the initial separation of the active fractions. For example, the chloroform fraction of a red propolis extract can be fractionated on a dry column using a mobile phase like a chloroform:ethyl acetate mixture. nih.gov

Size-Exclusion Chromatography: Sephadex LH-20 column chromatography is frequently used to separate compounds based on their molecular size. mdpi.comnih.govnih.gov Methanol is a common mobile phase in this step. nih.gov This process yields subfractions that are further purified.

High-Performance Liquid Chromatography (HPLC): Semipreparative reversed-phase HPLC is a high-resolution technique used for the final purification of Neovestitol from the enriched subfractions. nih.gov

Table 2: Chromatographic Techniques Used in Neovestitol Isolation

| Chromatographic Technique | Principle of Separation | Role in Isolation |

| Dry Column Chromatography | Adsorption | Initial fractionation of crude extracts |

| Sephadex LH-20 Column Chromatography | Size-Exclusion | Separation of compounds based on molecular size |

| High-Performance Liquid Chromatography (HPLC) | Adsorption, Partition | Final purification to obtain pure Neovestitol |

Advanced Analytical Characterization Techniques

Once isolated, the precise chemical structure of Neovestitol is determined using a combination of advanced spectroscopic and spectrometric methods.

Mass Spectrometry (MS): Techniques such as Quadrupole-Time of Flight (Q-TOF) mass spectrometry with electrospray ionization (ESI) are used to determine the molecular weight and elemental composition of the isolated compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for elucidating the detailed structure of Neovestitol. nih.gov These techniques provide information about the arrangement of atoms within the molecule and their connectivity. Tetramethylsilane (TMS) is often used as an internal standard for these analyses. nih.gov

The combination of these analytical techniques allows for the unambiguous identification and structural elucidation of Neovestitol.

Neovestitol: A Closer Look at its Chemical Identity through Spectroscopic and Chromatographic Techniques

Neovestitol, a significant isoflavonoid (B1168493) primarily isolated from Brazilian red propolis, has garnered scientific interest for its various biological activities. The precise identification and structural confirmation of this compound are paramount for further research and potential applications. This article delves into the detailed analysis of Neovestitol through advanced analytical methodologies, focusing on its isolation and the spectroscopic and chromatographic techniques employed for its structural elucidation.

The journey to understanding Neovestitol begins with its isolation from its natural source, most notably Brazilian red propolis, a resinous substance produced by honeybees from the exudates of Dalbergia ecastophyllum. The isolation process typically involves activity-directed fractionation and various chromatographic techniques to purify the compound.

Spectroscopic Methods for Structural Assignment

Once isolated, the structural framework of Neovestitol is pieced together using a suite of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules like Neovestitol. For the identification of Neovestitol, 1H and 13C NMR spectra are typically recorded on a 500 MHz spectrometer, using deuterated methanol (CD3OD) as the solvent and tetramethylsilane (TMS) as an internal standard nih.govufop.br.

The 1H NMR spectrum provides information about the number of different types of protons and their neighboring environments, while the 13C NMR spectrum reveals the number and types of carbon atoms in the molecule. The precise chemical shifts (δ) are measured in parts per million (ppm).

Interactive Data Table: NMR Spectroscopic Data for Neovestitol

| Atom | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

| 2 | 71.5 | 4.25 (m) |

| 3 | 31.8 | 3.60 (m) |

| 4 | 118.8 | 6.95 (d, 8.0) |

| 4a | 158.2 | - |

| 5 | 102.5 | 6.40 (d, 2.5) |

| 6 | 129.8 | 6.55 (dd, 8.0, 2.5) |

| 7 | 160.5 | - |

| 8 | 107.5 | 6.45 (d, 2.5) |

| 8a | 114.2 | - |

| 1' | 113.5 | - |

| 2' | 155.8 | - |

| 3' | 103.2 | 6.35 (d, 2.5) |

| 4' | 156.1 | - |

| 5' | 106.5 | 6.30 (dd, 8.0, 2.5) |

| 6' | 129.5 | 7.05 (d, 8.0) |

| 7-OCH₃ | 55.6 | 3.75 (s) |

Note: This table is based on reported literature values and may vary slightly depending on experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. While detailed IR spectra for Neovestitol are not extensively published, the expected spectrum would show characteristic absorption bands for hydroxyl (-OH), aromatic (C=C), and ether (C-O) functional groups, consistent with its isoflavonoid structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings in Neovestitol. The UV spectrum of Neovestitol, when compared with literature values for isoflavonoids, helps in confirming its basic chemical scaffold ufop.br. The ethanolic extracts of red propolis, which contains Neovestitol, show absorption maxima that are characteristic of flavonoids and isoflavonoids researchgate.net.

Hyphenated Chromatographic-Mass Spectrometric Approaches

Hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are indispensable for the analysis of complex mixtures and the confirmation of molecular weights and fragmentation patterns of isolated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis has been successfully employed to identify Neovestitol in bioactive fractions of Brazilian red propolis. In one study, a chemical analysis of a bioactive fraction revealed that it was primarily composed of two compounds: Neovestitol, accounting for 60.4% of the relative percentage, and Vestitol at 27.6% nih.gov.

Electrospray Ionization-Mass Spectrometry (ESI-MS/MS): ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like Neovestitol. High-resolution mass spectrometry, such as ESI-Quadrupole-Time-of-Flight (ESI-Q-TOF-MS), provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule nih.gov.

Furthermore, tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the structure of the molecule and differentiate between isomers. The fragmentation patterns of flavonoids, including isoflavonoids like Neovestitol, are systematically studied to identify characteristic neutral losses and product ions that can serve as fingerprints for their identification mdpi.com.

Synthetic Studies of Neovestitol and Its Analogs

Total Synthesis Approaches to the Neovestitol Core

The construction of the fundamental isoflavan (B600510) skeleton of neovestitol has been a key focus of synthetic chemists. Among the strategies developed, cycloaddition reactions have proven to be a powerful tool for assembling the chroman core.

A notable approach for accessing the neovestitol core involves a [4+2] cycloaddition, also known as the Diels-Alder reaction. bu.edumdpi.com This strategy is highly effective for forming six-membered ring systems with good control over regioselectivity and stereoselectivity. mdpi.comnumberanalytics.com In the context of neovestitol synthesis, a [4+2] cycloaddition was developed to efficiently construct the central chroman ring system of the molecule. bu.edu This method provides a convergent and effective pathway to the core structure, starting from simpler, readily available precursors. The reaction typically involves the coupling of a diene component with a dienophile to form the desired cyclic product. numberanalytics.com

With the core structure established, a significant challenge lies in controlling the stereochemistry at the C3 position of the isoflavan. The naturally occurring enantiomer of neovestitol possesses the (S)-configuration. To achieve an enantioselective synthesis, a dynamic acylative kinetic resolution was developed. bu.edu This method allowed for the synthesis of enantiopure (S)-neovestitol. The successful asymmetric synthesis was crucial as it enabled the confirmation of the absolute stereochemistry of the natural product, which had previously been assigned only by analogy to similar isoflavans. bu.edu Stereoselective synthesis is critical in medicinal chemistry, as different enantiomers of a chiral molecule can exhibit distinct biological activities. mdpi.commdpi.com

Synthesis of Neovestitol-Containing Congeners and Derivatives

Neovestitol serves as a structural subunit for more complex isoflavanoids found in red propolis, such as the retusapurpurins and propolones. bu.edu Synthetic strategies targeting these molecules often leverage the chemistry developed for neovestitol itself.

Retusapurpurins A and B are complex isoflavanoids that contain a neovestitol subunit and contribute to the characteristic red color of red bee propolis. bu.edu A key breakthrough in the synthesis of these molecules was the development of a novel annulation reaction promoted by bis(trifluoromethane)sulfonimide. This methodology successfully enabled the construction of the retusapurpurin core. bu.edu This strategy was not only applied to the total synthesis of retusapurpurin A but was also used to generate a small library of unnatural retusapurpurin analogs, which are valuable for further biological evaluation. bu.edudigitellinc.com

Table 1: Key Synthetic Strategies for Neovestitol and Retusapurpurin

| Target Compound | Key Reaction Type | Purpose | Reference |

|---|---|---|---|

| Neovestitol Core | [4+2] Cycloaddition | Construction of the isoflavan core | bu.edu |

| (S)-Neovestitol | Dynamic Acylative Kinetic Resolution | Enantioselective synthesis | bu.edu |

The propolones represent another class of dimeric isoflavanoids that incorporate the neovestitol structure. Specifically, propolones A-C and the related propolonones A and B all contain a neovestitol subunit. bu.edu Synthetic efforts towards these complex dimers have explored the use of platinum(II)-catalyzed migratory cycloisomerization. This advanced catalytic method is being investigated as a potential route to access the eight known natural products in this family, as well as unnatural analogs for biological testing. bu.edu

Methodological Advancements in Isoflavan Synthesis

The pursuit of neovestitol and its analogs has contributed to broader advancements in the synthesis of isoflavans and related isoflavonoids. Research in this area continues to yield more efficient and versatile synthetic methods. General strategies for isoflavonoid (B1168493) synthesis often involve the construction of the chromone (B188151) core followed by the introduction of the C3-aryl group. rsc.org

Recent developments include palladium-catalyzed cross-coupling reactions, such as the Negishi coupling of C-3 zincated chromones with aryl halides, which has been used to synthesize isoflavones like biochanin A in high yields. rsc.org Another modern approach is the direct arylation of 2-hydroxyenaminoketones, which avoids pre-functionalization steps. rsc.org For the synthesis of the isoflavan core from isoflavones, asymmetric transfer hydrogenation (ATH) has proven to be a powerful tool, enabling the enantioselective synthesis of various natural products, including (-)-vestitol. researchgate.net These evolving methodologies provide chemists with a robust toolkit for the construction of a wide array of isoflavan-based molecules. rsc.org

Biological Activities and Mechanistic Investigations of Neovestitol

Anti-Biofilm and Anti-Caries Activities

Research demonstrates that neovestitol is a promising agent against the formation of dental biofilms (plaque) and the development of caries. nih.govnih.gov A neovestitol-vestitol containing fraction (NV) has been shown to significantly hinder the accumulation of S. mutans biofilms. nih.govtandfonline.com This activity is not due to killing the bacteria, but rather by interfering with the mechanisms that allow the bacteria to build the biofilm and cause disease. nih.govresearchgate.net In animal models, topical application of this neovestitol-containing fraction was effective in reducing the incidence and severity of carious lesions. nih.govresearchgate.net

Inhibition of Microbial Glucosyltransferase Activity

A primary mechanism of neovestitol's anti-caries action is the inhibition of glucosyltransferases (Gtfs). nih.govresearchgate.net These enzymes, secreted by S. mutans, convert sucrose (B13894) from the diet into sticky extracellular polysaccharides (EPS), or glucans. This EPS matrix is the primary structural component of dental plaque, allowing bacteria to adhere to teeth and form a resilient biofilm. nih.govfrontiersin.org

Neovestitol exhibits varied inhibitory effects on the different Gtf enzymes produced by S. mutans. nih.gov The main isoforms are GtfB, which synthesizes insoluble glucans crucial for the biofilm's structural integrity, and GtfD, which produces soluble glucans that act as primers for GtfB and contribute to the biofilm's bulk. nih.govfrontiersin.orgnih.gov In solution, a neovestitol-containing fraction inhibited the activity of GtfB and GtfD by 60%. nih.govresearchgate.net The effect was different when the enzymes were already adsorbed to a tooth-like surface (saliva-coated hydroxyapatite). In this state, GtfD activity was still significantly inhibited by approximately 45%, whereas GtfB was only inhibited by 18%. nih.gov

Table 1: Inhibitory Activity of Neovestitol-Vestitol Fraction on S. mutans Glucosyltransferases (Gtfs) nih.gov

| Enzyme Isoform | Condition | Percent Inhibition |

| GtfB | In Solution | 60% |

| GtfD | In Solution | 60% |

| GtfB | Surface-Adsorbed | 18% |

| GtfD | Surface-Adsorbed | ~45% |

By inhibiting Gtf enzymes, neovestitol effectively curtails the synthesis of the EPS matrix. nih.govtandfonline.com Treatment with a neovestitol-containing fraction has been shown to reduce the total amount of both soluble and insoluble extracellular polysaccharides in biofilms by 35–40%. nih.gov Confocal microscopy analysis revealed a marked reduction in the EPS biomass of 48.9% in treated biofilms, which significantly lowers the EPS-to-bacteria ratio. nih.gov This disruption of the protective matrix is a key factor in weakening the biofilm and preventing caries. nih.gov

Modulation of Bacterial Gene Expression Related to Virulence

Beyond inhibiting enzymes, neovestitol also alters the expression of genes critical for the virulence and survival of S. mutans. nih.govnih.gov

Neovestitol has been found to significantly repress the expression of genes that help S. mutans cope with environmental stress within the oral cavity. nih.govresearchgate.net Specifically, the expression of the copYAZ operon, which provides tolerance to copper stress, and sloA, a gene essential for manganese acquisition and managing oxidative stress, is downregulated following treatment. nih.govnih.govtandfonline.comfapesp.br By suppressing these adaptive stress response genes, neovestitol may render the bacteria more vulnerable and less fit to survive in the challenging environment of a biofilm. nih.gov

Effects on Multispecies Oral Biofilm Architecture and Metabolism

Neovestitol has demonstrated notable capabilities in modulating the intricate ecosystems of oral biofilms, which are key contributors to dental caries and periodontal disease. mdpi.comresearchgate.net Its actions are primarily focused on reducing biofilm mass and altering the dynamics of pathogenic bacterial populations.

Reduction of Biofilm Accumulation and Metabolic Activity

Studies have shown that neovestitol, often in combination with another isoflavonoid (B1168493), vestitol (B31614), can significantly hinder the accumulation of oral biofilms. researchgate.net A combination of neovestitol and vestitol (CNV) has been observed to disrupt mature multispecies subgingival biofilms associated with periodontal disease. mdpi.com Research on Streptococcus mutans, a primary cariogenic bacterium, revealed that a neovestitol-vestitol containing fraction impaired biofilm accumulation by disrupting the synthesis of exopolysaccharides (EPS), which form the structural scaffold of the biofilm. researchgate.netnih.gov This reduction in EPS was a result of the partial inhibition of glucosyltransferase (Gtf) activity, enzymes crucial for EPS production. nih.gov

Confocal microscopy has provided visual evidence of these changes, showing a significant reduction in the EPS matrix of S. mutans biofilms treated with a neovestitol-vestitol fraction. nih.govresearchgate.net This alteration in the biofilm architecture leads to a less robust and more easily disrupted microbial community. Furthermore, the metabolic activity of these biofilms is also impacted. In a study on mature multispecies biofilms, a high concentration of CNV (1600 µg/mL) was found to be more effective than the antibiotic amoxicillin (B794) in reducing the metabolic activity of the biofilm. mdpi.comnih.gov

| Organism/Biofilm Type | Neovestitol Formulation | Observed Effects | Key Findings |

|---|---|---|---|

| Streptococcus mutans | Neovestitol-Vestitol (NV) fraction | Reduced biofilm accumulation | Disrupted exopolysaccharide (EPS) synthesis by partially inhibiting glucosyltransferase (Gtf) activity. researchgate.netnih.gov |

| Mature multispecies subgingival biofilm | Combination of Neovestitol and Vestitol (CNV) | Reduced metabolic activity | CNV at 1600 µg/mL showed a 21% absolute metabolic activity, outperforming amoxicillin. nih.gov |

| Mature multispecies subgingival biofilm | Combination of Neovestitol and Vestitol (CNV) | Reduced levels of periodontal pathogens | CNV at 400 and 800 µg/mL showed similar efficacy to amoxicillin in reducing pathogen levels. mdpi.com |

Impact on Pathogen Population Dynamics within Biofilms

This suggests that neovestitol may possess a more selective antimicrobial activity, preferentially targeting disease-associated species. mdpi.com The reduction of specific pathogens like T. forsythia by CNV, which was not achieved by amoxicillin, highlights its potential as a more targeted therapeutic agent for periodontal diseases. mdpi.comnih.gov The ability to selectively reduce pathogenic bacteria without indiscriminately eliminating the entire microbial community is a significant advantage in maintaining a balanced oral microbiome.

Anti-Inflammatory Activities

Neovestitol has demonstrated significant anti-inflammatory properties through its ability to modulate various components of the cellular immune response. nih.govresearchgate.net These actions are critical in mitigating the host's inflammatory response, which can be a major contributor to tissue damage in conditions like periodontitis.

Modulation of Cellular Immune Responses

The anti-inflammatory effects of neovestitol are multifaceted, involving the regulation of key immune cells such as neutrophils and macrophages. nih.govresearchgate.net

Research has consistently shown that neovestitol can effectively reduce the migration of neutrophils, which are the first responders to sites of inflammation. nih.govresearchgate.netthieme-connect.com Studies have demonstrated that neovestitol, along with vestitol, significantly decreased neutrophil migration into the peritoneal cavity in response to inflammatory stimuli like lipopolysaccharide (LPS). researchgate.netthieme-connect.com

Furthermore, neovestitol has been found to reduce the adhesion of leukocytes to the venular endothelium of the mesenteric microcirculation in mice. researchgate.netthieme-connect.com This is a crucial step in the inflammatory cascade, as the adhesion of leukocytes to blood vessel walls precedes their migration into the surrounding tissues. The reduction in leukocyte rolling and adhesion is associated with a decreased expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key adhesion molecule on endothelial cells. nih.govamanote.com Interestingly, the inhibitory effects of neovestitol on neutrophil migration and ICAM-1 expression were abolished by an inhibitor of inducible nitric oxide synthase (iNOS), suggesting the involvement of the nitric oxide pathway in its anti-inflammatory mechanism. nih.govamanote.com

| Immune Response | Model System | Neovestitol Effect | Mechanistic Insight |

|---|---|---|---|

| Neutrophil Migration | LPS-induced acute peritonitis in mice | Reduced | Inhibition of leukocyte rolling and adhesion. nih.govresearchgate.netthieme-connect.com |

| Leukocyte Adhesion | Mesenteric microcirculation in mice | Reduced | Decreased expression of ICAM-1. nih.govamanote.com |

| Macrophage Activation (LPS-stimulated) | RAW 264.7 murine macrophages | Inhibited NO production | Inhibited nitric oxide production by 60% at 0.22 µM. researchgate.netcabidigitallibrary.org |

| Macrophage Cytokine Production (LPS-stimulated) | RAW 264.7 murine macrophages | Modulated | Reduced pro-inflammatory cytokines (GM-CSF, IFN-γ, IL-1β, TNF-α, IL-6) and increased anti-inflammatory IL-10. researchgate.netcabidigitallibrary.org |

Neovestitol also exerts a profound influence on macrophages, key cells involved in both the initiation and resolution of inflammation. In studies using lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophages, neovestitol demonstrated a potent immunomodulatory effect. researchgate.netcabidigitallibrary.org At a concentration of 0.22 µM, it inhibited nitric oxide (NO) production by 60% without affecting cell viability. researchgate.netcabidigitallibrary.org NO is a key pro-inflammatory mediator produced by activated macrophages.

Furthermore, neovestitol was found to modulate the cytokine profile of activated macrophages. It reduced the levels of several pro-inflammatory cytokines, including granulocyte-macrophage colony-stimulating factor (GM-CSF), interferon-gamma (IFN-γ), interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). researchgate.netcabidigitallibrary.org Concurrently, it increased the production of interleukin-10 (IL-10), a potent anti-inflammatory cytokine. researchgate.netcabidigitallibrary.org This shift in the cytokine profile suggests that neovestitol can promote a pro-resolving macrophage phenotype, which is crucial for dampening inflammation and promoting tissue repair. The downregulation of genes involved in the NF-κB and MAPK signaling pathways, as well as decreased levels of TIRAP (Toll-interleukin 1 receptor domain containing adaptor protein), further corroborates the inhibitory effect of neovestitol on pro-inflammatory signaling in macrophages. researchgate.netcabidigitallibrary.org

Regulation of Inflammatory Signaling Pathways

Neovestitol exerts its anti-inflammatory effects by modulating key intracellular signaling cascades that are crucial for the initiation and propagation of the inflammatory response. Research has identified its ability to interfere with the Nuclear Factor Kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Toll-Like Receptor (TLR) signaling pathways.

Nuclear Factor Kappa B (NF-κB) Pathway Inhibition

The NF-κB pathway is a cornerstone of inflammatory gene expression. In its inactive state, NF-κB proteins are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators.

Neovestitol has been shown to be a potent inhibitor of this pathway. nih.gov In studies utilizing lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophages, treatment with neovestitol led to the downregulation of genes involved in the NF-κB signaling pathway. researchgate.netfapesp.br Western blot analyses have further confirmed the inhibition of both NF-κB and MAPK signaling pathways. researchgate.netfapesp.br This inhibition prevents the nuclear translocation of NF-κB, thereby suppressing the expression of its target genes, which include various pro-inflammatory cytokines and enzymes. nih.govplos.org For instance, the reduced activation of the NF-κB pathway by neovestitol results in the decreased expression of genes such as Nfkb1, Il1b (encoding for IL-1β), and Tnfsf12. nih.govplos.org Another isoflavonoid, vestitol, has also been observed to impede the activation of the NF-κB pathway in macrophages. mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The MAPK family of proteins comprises another critical set of signaling pathways that regulate inflammation and cellular stress responses. Neovestitol has been demonstrated to modulate MAPK signaling, contributing to its anti-inflammatory profile. researchgate.netfapesp.br Research on Brazilian red propolis, of which neovestitol is a major component, showed that it attenuates the MAPK pathway, leading to a decrease in the production of inflammatory mediators. nih.govplos.org

Studies have confirmed the inhibition of the MAPK pathway through Western blot analysis following neovestitol treatment. researchgate.netfapesp.br The reduced activation of this pathway is evidenced by the downregulation of several associated genes, including Map2k1, Mapk14, Pak1, Prkca, Rps6ka1, and Srf. nih.govplos.org The negative regulation of Mapk14 is consistent with observed reductions in IL-12 levels, as MAPK 14 is known to induce the production of this cytokine. plos.org

Toll-Like Receptor (TLR) Signaling Attenuation

Toll-like receptors are crucial pattern recognition receptors that detect pathogen-associated molecular patterns, such as LPS, initiating an innate immune response. Neovestitol has been found to interfere with this upstream signaling cascade. Studies on Brazilian red propolis and its components have shown a significant downregulation of genes related to the TLR response, including Cd14, Elk1, Pik3cg, Tlr4, and notably Tirap. plos.orgplos.orgresearchgate.net

TIRAP (Toll-interleukin 1 receptor domain containing adaptor protein) is a key adaptor protein involved in the MyD88-dependent signaling pathway downstream of TLR2 and TLR4. plos.org The decreased levels of TIRAP after neovestitol treatment, as confirmed by Western blot, indicate a significant attenuation of TLR-mediated signaling pathways. researchgate.netfapesp.brcabidigitallibrary.org This disruption at an early stage of the inflammatory cascade prevents the activation of downstream pathways like NF-κB and MAPK, thereby inhibiting the subsequent production of inflammatory molecules. plos.org

Table 1: Effect of Neovestitol on Inflammatory Signaling Pathways

| Pathway | Key Molecules/Genes Affected | Observed Effect | Citation |

|---|---|---|---|

| NF-κB Pathway | NF-κB, Nfkb1, Il1b, Tnfsf12 | Inhibition of activation and downregulation of gene expression. | researchgate.netfapesp.brnih.govplos.org |

| MAPK Pathway | MAPK, Map2k1, Mapk14, Pak1 | Inhibition of phosphorylation and downregulation of gene expression. | researchgate.netfapesp.brnih.govplos.org |

| TLR Signaling | TIRAP, Tlr4, Cd14, Elk1 | Downregulation of adaptor proteins and gene expression. | researchgate.netplos.orgplos.orgresearchgate.net |

Control of Inflammatory Mediators and Cytokines

The modulatory effects of neovestitol on key signaling pathways translate into a tangible reduction in the production of critical inflammatory mediators, including nitric oxide and a range of pro-inflammatory cytokines.

Nitric Oxide Production and Inducible Nitric Oxide Synthase (iNOS) Pathway Engagement

Nitric oxide (NO) is a multifaceted signaling molecule that, when produced in large amounts by inducible nitric oxide synthase (iNOS) during inflammation, can be cytotoxic and propagate the inflammatory response. mdpi.com A consistent finding in in-vitro studies is the ability of neovestitol to significantly inhibit NO production in LPS-stimulated macrophages. researchgate.netresearchgate.net Research demonstrated that neovestitol at a concentration of 0.22 µM inhibited NO production by approximately 60% without affecting the viability of the macrophage cells. researchgate.netfapesp.brcabidigitallibrary.org This effect is linked to the downregulation of genes associated with nitric oxide production. researchgate.net

However, the role of neovestitol in the NO pathway may be context-dependent. In a study on LPS-induced acute peritonitis in mice, the anti-inflammatory effects of neovestitol, specifically the reduction in neutrophil migration and ICAM-1 expression, were abolished by the administration of an iNOS inhibitor. nih.govnih.govunicamp.br This suggests that under certain in-vivo conditions, the iNOS pathway is involved in mediating neovestitol's anti-inflammatory actions. nih.govunicamp.br The same study noted that neovestitol treatment increased nitrite (B80452) levels, which could be related to a negative feedback mechanism where NO reduces NF-κB activity, leading to decreased production of cytokines like IL-6. nih.govunicamp.br

Pro-inflammatory Cytokine Downregulation (e.g., IL-1β, IL-6, TNF-α)

Pro-inflammatory cytokines are proteins that orchestrate the inflammatory response. thermofisher.com Neovestitol has demonstrated a broad capacity to suppress the production of several key pro-inflammatory cytokines. In LPS-activated macrophages, neovestitol treatment has been shown to reduce the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). researchgate.netresearchgate.net

The downregulation extends to other cytokines as well, including Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interferon-gamma (IFN-γ), while simultaneously increasing the production of the anti-inflammatory cytokine IL-10. researchgate.netfapesp.brresearchgate.net The ability to suppress a range of pro-inflammatory cytokines highlights its potential as a broad-spectrum anti-inflammatory agent.

Furthermore, in a chronic inflammation model of collagen-induced arthritis in mice, administration of neovestitol reduced the clinical severity of arthritis and joint damage. nih.govnih.gov This therapeutic effect was specifically associated with a reduction in the levels of IL-6 in the joints of the treated animals, while levels of TNF-α and IL-17 were not significantly affected in this particular model. nih.govnih.govunicamp.br The inhibition of IL-6 is significant, as this cytokine is deeply involved in the inflammatory response, including the increased expression of adhesion molecules like ICAM-1 on endothelial cells. nih.gov

Table 2: Effect of Neovestitol on Inflammatory Mediators and Cytokines

| Mediator/Cytokine | Cell/Model System | Observed Effect | Citation |

|---|---|---|---|

| Nitric Oxide (NO) | LPS-activated macrophages | ~60% inhibition of production. | researchgate.netfapesp.brcabidigitallibrary.org |

| TNF-α | LPS-activated macrophages | Reduction in levels. | researchgate.netresearchgate.net |

| IL-1β | LPS-activated macrophages | Reduction in levels. | researchgate.netresearchgate.net |

| IL-6 | LPS-activated macrophages | Reduction in levels. | researchgate.netresearchgate.net |

| IL-6 | Collagen-induced arthritis (mice) | Reduction in joint levels. | nih.govnih.govunicamp.br |

| GM-CSF | LPS-activated macrophages | Reduction in levels. | researchgate.netresearchgate.net |

| IFN-γ | LPS-activated macrophages | Reduction in levels. | researchgate.netresearchgate.net |

| IL-10 | LPS-activated macrophages | Increased production. | researchgate.netresearchgate.net |

Anti-inflammatory Cytokine Upregulation (e.g., IL-10)

Neovestitol has demonstrated the ability to modulate the immune response by increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). In studies involving lipopolysaccharide (LPS)-activated macrophages, treatment with Neovestitol led to a notable increase in IL-10 levels. researchgate.netcabidigitallibrary.org This upregulation of IL-10 is a key aspect of Neovestitol's anti-inflammatory profile, as IL-10 plays a crucial role in suppressing pro-inflammatory responses and promoting a return to tissue homeostasis. researchgate.net Specifically, research on RAW264.7 murine macrophages showed that Neovestitol at a concentration of 0.22 µM significantly increased IL-10 production while concurrently reducing the levels of several pro-inflammatory cytokines. researchgate.netcabidigitallibrary.orgfapesp.br

Influence on Gene Expression Related to Inflammatory Processes and Tissue Remodeling

Neovestitol exerts significant influence over the expression of genes integral to inflammatory cascades and the subsequent processes of tissue remodeling. researchgate.netnih.gov Its mechanism involves the downregulation of key signaling pathways. Studies have shown that Neovestitol can down-regulate genes associated with nitric oxide production and those involved in the NF-κB, IL-1β, and TNF-α signaling pathways. researchgate.netcabidigitallibrary.org The inhibition of the NF-κB pathway, a central regulator of inflammation, is a critical component of its action. researchgate.netnih.gov This was further confirmed by Western blot analysis which showed decreased levels of TIRAP, an adapter protein involved in TLR signaling that leads to NF-κB activation. researchgate.netcabidigitallibrary.org

In the context of tissue remodeling, which is often dysregulated in chronic inflammation, Neovestitol's influence on gene expression is also significant. mdpi.comillinois.edu While its direct effects on specific tissue remodeling genes are part of ongoing research, its ability to control pro-inflammatory gene expression, such as that for Matrix Metalloproteinases (MMPs), is a key related function. nih.gov For instance, the related isoflavonoid (3S)-vestitol has been shown to diminish the expression of Mmp7, a gene linked to tissue destruction in periodontitis. mdpi.com Neovestitol's regulation of inflammatory pathways suggests a similar potential to mitigate the pathological tissue remodeling that occurs in chronic inflammatory diseases. isnff-jfb.comnih.gov

Anti-Microbial Activities

Neovestitol exhibits a notable spectrum of antimicrobial activities, particularly against bacteria implicated in oral and other infections.

Spectrum of Activity Against Bacterial Strains (e.g., S. mutans, S. aureus)

Neovestitol has demonstrated significant inhibitory and bactericidal effects against several Gram-positive bacteria. researchgate.netnih.gov Its activity against Streptococcus mutans, a primary causative agent of dental caries, has been well-documented. researchgate.netnih.govresearchgate.net It has also shown efficacy against Staphylococcus aureus, a versatile pathogen responsible for a range of infections. researchgate.netnih.gov The antimicrobial activity is concentration-dependent, with specific minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) established.

Table 1: Antimicrobial Efficacy of Neovestitol

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Streptococcus mutans | <6.25 to 25-50 | 25-50 to 50-100 |

| Streptococcus sobrinus | <6.25 to 25-50 | 25-50 to 50-100 |

| Staphylococcus aureus | <6.25 to 25-50 | 25-50 to 50-100 |

| Actinomyces naeslundii | <6.25 to 25-50 | 25-50 to 50-100 |

Data sourced from studies on Neovestitol isolated from Brazilian red propolis. nih.gov

Mechanisms Affecting Bacterial Pathogenicity and Survival

The antimicrobial mechanisms of Neovestitol are multifaceted. One key mechanism involves the inhibition of enzymes crucial for bacterial biofilm formation. nih.gov In the case of S. mutans, Neovestitol has been found to inhibit the activity of glucosyltransferases (Gtfs), particularly GtfD, which are responsible for synthesizing the exopolysaccharide (EPS) matrix that forms the structural scaffold of cariogenic biofilms. nih.gov This reduction in EPS production hinders biofilm accumulation without necessarily affecting bacterial viability, suggesting a targeted anti-virulence approach. nih.gov Other proposed mechanisms, often associated with flavonoids in general, include the inhibition of nucleic acid synthesis and the disruption of cytoplasmic membrane fluidity and energy metabolism. researchgate.net Some evidence also points to the inhibition of bacterial DNA gyrase as a potential mode of action. researchgate.net

Comparative Analysis of Antimicrobial Efficacy with Related Isoflavonoids

When compared to other isoflavonoids, particularly its structural isomer Vestitol, Neovestitol often demonstrates superior or comparable antimicrobial activity. nih.gov Studies directly comparing the two have shown that Neovestitol generally exhibits lower MIC and MBC values against various bacterial strains. nih.govresearchgate.net For example, against S. mutans, Neovestitol's MIC was reported to be in the range of <6.25 to 25-50 µg/mL, whereas Vestitol's was higher, at 25-50 to 50-100 µg/mL. nih.gov Other related compounds from red propolis, such as isoliquiritigenin (B1662430) and medicarpin (B1676140), have also been evaluated, with some showing even more potent activity against certain strains, highlighting the complex and synergistic nature of the antimicrobial effects of propolis extracts. researchgate.netnih.gov

Modulation of Cancer-Related Target Proteins

Neovestitol has emerged as a molecule of interest in oncology research due to its ability to modulate the expression of proteins critically involved in cancer progression. nih.govnih.gov A pharmacogenomic analysis of HeLa cells treated with Neovestitol revealed a significant downregulation of the gene for prostaglandin (B15479496) E synthase (PGES). nih.govnih.gov Prostaglandin E2, produced by PGES, is a key mediator of inflammation and is known to play a significant role in promoting cancer cell proliferation, survival, and angiogenesis.

The expression of the PGES gene is modulated by the NF-κB transcription factor. nih.gov Given that Neovestitol is known to decrease NF-κB activation, this provides a mechanistic link to its observed effect on PGES expression. nih.gov By reducing NF-κB activity, Neovestitol can lead to a decrease in PGES gene expression, thereby reducing a crucial factor in the tumor microenvironment. nih.gov In contrast, the related isoflavonoid Vestitol was found to reduce the expression of genes related to alpha-tubulin, tubulin in microtubules, and histone H3, which are also important targets in cancer therapy. nih.govnih.gov These findings position Neovestitol as a promising candidate for further investigation in the development of novel anticancer therapies. nih.govnih.gov

Downregulation of Prostaglandin E Synthase Gene Expression

A significant finding in the study of Neovestitol's bioactivity is its ability to downregulate the expression of the prostaglandin E synthase (PTGES) gene. Prostaglandin E2 (PGE2), produced by PTGES, is a key mediator of inflammation and is also implicated in the development and progression of cancer.

In a pharmacogenomic analysis using human cervical cancer (HeLa) cells, treatment with Neovestitol led to a significant decrease in the expression of the PTGES gene. nih.govnih.gov The study reported a 3.12-fold downregulation of the prostaglandin E synthase gene when HeLa cells were exposed to Neovestitol at a concentration of 102.91 μM. nih.govnih.gov

The mechanism underlying this downregulation is linked to the inhibition of the nuclear factor kappa B (NF-κB) transcription factor. nih.gov The expression of the PTGES gene is known to be modulated by the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. nih.gov Previous research demonstrated that Neovestitol treatment decreases the activation of the NF-κB transcription factor. nih.gov This inhibition of NF-κB activation by Neovestitol consequently leads to a reduction in PTGES gene expression, thereby diminishing a key pathway in both inflammation and cancer cell activity. nih.gov

Table 1: Effect of Neovestitol on Prostaglandin E Synthase (PTGES) Gene Expression in HeLa Cells

| Compound | Cell Line | Concentration (IC20) | Target Gene | Fold Change in Expression |

|---|

Broader Effects on Cancer-Related Cellular Targets

Beyond its specific effect on prostaglandin synthesis, Neovestitol exerts broader effects on cellular targets and pathways relevant to cancer biology, primarily stemming from its immunomodulatory and anti-inflammatory properties. These activities are critical as chronic inflammation is a well-established driver of cancer.

Neovestitol has been shown to modulate key inflammatory signaling pathways, including the NF-κB and mitogen-activated protein kinase (MAPK) pathways. cabidigitallibrary.orgresearchgate.net In studies using lipopolysaccharide (LPS)-activated macrophages, Neovestitol treatment resulted in the inhibition of both NF-κB and MAPK signaling. cabidigitallibrary.org This inhibition is significant as these pathways are often dysregulated in cancer, promoting cell proliferation, survival, and inflammation.

The immunomodulatory effects of Neovestitol also extend to the regulation of cytokine production. In LPS-activated macrophages, Neovestitol at a concentration of 0.22 µM was found to:

Significantly inhibit nitric oxide (NO) production by 60%. cabidigitallibrary.orgresearchgate.net

Reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). cabidigitallibrary.orgresearchgate.netnih.gov

Decrease the production of Granulocyte-macrophage colony-stimulating factor (GM-CSF) and Interferon-gamma (IFN-γ). cabidigitallibrary.orgresearchgate.net

Increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). cabidigitallibrary.orgresearchgate.net

This shift from a pro-inflammatory to an anti-inflammatory cytokine profile demonstrates a potent modulatory effect on the tumor microenvironment, which can influence cancer progression. cabidigitallibrary.orgresearchgate.net Furthermore, Neovestitol has been observed to reduce leukocyte rolling, adhesion, and migration, which are critical steps in the inflammatory process that can also facilitate cancer metastasis. nih.govthieme-connect.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Neovestitol |

| Vestitol |

| Prostaglandin E2 |

| Interleukin-1beta |

| Interleukin-6 |

| Interleukin-10 |

| Tumor Necrosis Factor-alpha |

| Granulocyte-macrophage colony-stimulating factor |

| Interferon-gamma |

Research Methodologies and Experimental Models in Neovestitol Studies

In Vitro Biofilm Assays

In vitro biofilm models are fundamental in studying neovestitol's potential as an anti-biofilm agent. These assays simulate the formation and architecture of microbial communities, providing a platform to assess the compound's impact on key virulence traits.

A key virulence factor of cariogenic bacteria like Streptococcus mutans is their ability to produce extracellular polysaccharides (EPS) from sucrose (B13894), a process catalyzed by glucosyltransferase (Gtf) enzymes. The inhibitory effect of neovestitol on Gtf activity is a primary focus of research.

One common method to measure Gtf activity involves the use of radiolabeled substrates. nih.gov In this assay, purified Gtf enzymes (GtfB, GtfC, and GtfD) are incubated with a neovestitol-containing fraction and a substrate mixture containing [¹⁴C] glucose-labeled sucrose. nih.gov The enzymes synthesize glucans (a type of EPS) by incorporating the radiolabeled glucose. The amount of radioactivity in the resulting glucan polymer is then quantified using scintillation counting, which provides a direct measure of enzymatic activity. nih.gov Studies have shown that a neovestitol-vestitol fraction (NV) from Brazilian red propolis can significantly inhibit the activity of GtfB, GtfC, and GtfD in solution by approximately 60%. nih.govresearchgate.net The inhibitory effect is also observed on enzymes adsorbed to saliva-coated hydroxyapatite (B223615) (sHA) surfaces, which mimics the tooth surface, although the efficacy may vary for different Gtf enzymes. nih.govresearchgate.net For instance, surface-adsorbed GtfD was significantly inhibited, while the effect on GtfB was less pronounced, and GtfC was not significantly inhibited. nih.gov

Table 1: Effect of Neovestitol-Vestitol (NV) Fraction on Glucosyltransferase (Gtf) Activity

| Enzyme State | Gtf Isoform | Percentage Inhibition | Reference |

|---|---|---|---|

| In Solution | GtfB | ~60% | nih.gov |

| In Solution | GtfC | ~60% | nih.gov |

| In Solution | GtfD | ~60% | nih.gov |

| Surface-Adsorbed | GtfB | 18% | nih.gov |

| Surface-Adsorbed | GtfC | Not Significant | nih.gov |

The total biomass can be determined by measuring the dry weight of the biofilm. nih.govresearchgate.net More specifically, the EPS matrix can be biochemically quantified. This involves separating the soluble and insoluble EPS fractions from the bacterial cells and measuring their carbohydrate content. nih.govresearchgate.net Research has demonstrated that topical applications of a neovestitol-vestitol fraction (800 μg/ml) led to a significant reduction in the dry weight and, notably, a 35–40% decrease in the total amount of both soluble and insoluble EPS compared to a vehicle control. nih.govresearchgate.net

To visualize and structurally analyze the impact of neovestitol on biofilms, confocal laser scanning microscopy (CLSM) is employed. nih.govresearchgate.net This advanced imaging technique allows for the three-dimensional reconstruction of the biofilm, providing insights into its architecture, including the spatial distribution of bacterial cells and the EPS matrix. nih.govmdpi.com

In these experiments, biofilms are typically grown on a suitable substrate and then stained with fluorescent dyes. For example, bacterial cells can be labeled with a green fluorescent stain like SYTO 9, while the EPS matrix is simultaneously labeled with a red fluorescently-tagged dextran (B179266) conjugate (e.g., Alexa Fluor 647). nih.govresearchgate.net The stained biofilm is then imaged using a confocal microscope. nih.gov

The metabolic activity of the microbial community within a biofilm is a key indicator of its viability and virulence. The 2,3,5-triphenyltetrazolium chloride (TTC) assay is a common method used to assess this activity. nih.govfrontiersin.org TTC is a colorless, water-soluble redox indicator that is reduced by the dehydrogenase enzymes of metabolically active cells into a red, water-insoluble formazan (B1609692) product. nih.govhach.com

Table 2: Reduction in Metabolic Activity of Mature Multispecies Biofilms by a Neovestitol-Vestitol Combination (CNV)

| Treatment Concentration (µg/mL) | Percentage Reduction in Metabolic Activity | Reference |

|---|---|---|

| 200 | 21% | nih.govmdpi.com |

| 400 | 62% | nih.govmdpi.com |

| 800 | 68% | nih.govmdpi.com |

To understand how neovestitol affects the composition of complex, multispecies biofilms, molecular techniques like checkerboard DNA-DNA hybridization are utilized. nih.govmdpi.com This method allows for the simultaneous detection and quantification of numerous bacterial species within a single biofilm sample.

The process involves lysing the bacterial cells from the treated biofilm to release their DNA. This DNA is then denatured and applied to a nitrocellulose membrane in individual lanes. The membrane is subsequently hybridized with specific, labeled DNA probes for dozens of different bacterial species associated with conditions like periodontitis. The intensity of the signal generated by each probe is proportional to the number of that specific bacterial species in the original sample. nih.govmdpi.com

Studies using this technique on mature, multispecies subgingival biofilms have shown that a high concentration (1600 µg/mL) of a neovestitol-vestitol combination (CNV) can significantly alter the microbial profile. mdpi.com It was found to reduce the counts of 25 bacterial species compared to a control, including key periodontal pathogens like Porphyromonas gingivalis and Tannerella forsythia. nih.govmdpi.com

Cellular and Molecular Immunological Assays

Beyond its antimicrobial properties, neovestitol is investigated for its immunomodulatory effects, particularly its anti-inflammatory activity. These studies often use cell culture models, such as macrophages, which are key cells in the immune response.

One common experimental setup involves using a murine macrophage cell line (e.g., RAW 264.7) that is stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates an inflammatory response. researchgate.net These activated macrophages are then treated with neovestitol. researchgate.net

Researchers then measure several key inflammatory markers. The production of nitric oxide (NO), a pro-inflammatory mediator, is often quantified. researchgate.net The levels of various cytokines (signaling proteins that regulate inflammation) are measured using techniques like immunoassays. Studies have shown that neovestitol can significantly inhibit NO production in LPS-activated macrophages and reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. researchgate.net Conversely, it has been shown to increase the production of the anti-inflammatory cytokine IL-10. researchgate.net

To delve deeper into the mechanism, molecular techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and Western blotting are used to analyze the expression and activation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.net Research indicates that neovestitol exerts its anti-inflammatory effects by downregulating these critical signaling pathways. researchgate.net Furthermore, neovestitol has been shown in neutrophil migration assays to inhibit the movement of these immune cells, a key process in inflammation. researchgate.netnih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Neovestitol |

| Vestitol (B31614) |

| Sucrose |

| Glucose |

| Glucans |

| SYTO 9 |

| Alexa Fluor 647 |

| 2,3,5-Triphenyltetrazolium Chloride (TTC) |

| Formazan |

| Lipopolysaccharide (LPS) |

| Nitric Oxide (NO) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Interleukin-10 (IL-10) |

| Porphyromonas gingivalis |

| Tannerella forsythia |

Cell Viability Assessments in Immune Cell Lines

A fundamental aspect of studying the effects of any compound on cells is to determine its cytotoxicity. Cell viability assays are employed to ensure that the observed immunomodulatory effects of neovestitol are not a result of cell death but rather a specific action on cellular pathways.

In studies involving neovestitol, murine macrophage cell lines, such as RAW 264.7, are commonly used. researchgate.netabstractarchives.com These cells are activated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to mimic an inflammatory response. researchgate.netabstractarchives.com The viability of these cells after treatment with neovestitol is then assessed. Research has shown that neovestitol, at concentrations effective for its anti-inflammatory activity (e.g., 0.22 µM and 60 µg/ml), does not negatively impact the viability of these immune cells. researchgate.netabstractarchives.com This lack of cytotoxicity is a critical finding, as it indicates that the observed reductions in inflammatory markers are due to the compound's specific biological activity.

Quantification of Nitric Oxide and Cytokines (e.g., ELISA)

A key indicator of inflammation at the cellular level is the production of signaling molecules like nitric oxide (NO) and various cytokines. researchgate.net Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to quantify the levels of these molecules in cell culture supernatants. plos.orgbiorxiv.orgsignosisinc.com

In LPS-activated RAW 264.7 macrophages, treatment with neovestitol has been shown to significantly inhibit the production of nitric oxide. researchgate.netabstractarchives.com For instance, at a concentration of 0.22 µM, neovestitol inhibited NO production by 60%. researchgate.net Similarly, at 60 µg/ml, a 63% inhibition of NO production was observed. abstractarchives.comresearchgate.net

Furthermore, the profile of cytokines, which are small proteins crucial for cell signaling in the immune response, is significantly altered by neovestitol. ELISA-based studies have revealed that neovestitol reduces the levels of pro-inflammatory cytokines. researchgate.net The following table summarizes the observed effects of neovestitol on various cytokines. researchgate.netabstractarchives.com

| Cytokine | Effect of Neovestitol Treatment | Reference |

| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Reduced | researchgate.netabstractarchives.com |

| Interferon-gamma (IFN-γ) | Reduced | researchgate.netabstractarchives.com |

| Interleukin-1 beta (IL-1β) | Reduced | researchgate.netabstractarchives.com |

| Interleukin-4 (IL-4) | Reduced | researchgate.netabstractarchives.com |

| Interleukin-6 (IL-6) | Reduced | researchgate.netabstractarchives.com |

| Tumor necrosis factor-alpha (TNF-α) | Reduced | researchgate.netabstractarchives.com |

| Interleukin-10 (IL-10) | Increased | researchgate.netabstractarchives.com |

This shift from pro-inflammatory to anti-inflammatory (as indicated by the increase in IL-10) cytokine production highlights the immunomodulatory potential of neovestitol.

Gene Expression Analysis (e.g., RT-qPCR, Microarrays)

To understand the molecular mechanisms underlying the changes in cytokine and NO production, researchers utilize techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and microarrays to analyze gene expression. nih.govunite.itqima-lifesciences.comthermofisher.com These methods allow for the quantification of messenger RNA (mRNA) levels, providing insight into which genes are being turned on or off by neovestitol treatment.

Studies have shown that neovestitol downregulates the transcription of genes involved in several key inflammatory pathways. researchgate.netabstractarchives.com This includes genes responsible for nitric oxide production and those associated with the NF-κB, IL-1β, and TNF-α signaling pathways. researchgate.net Microarray analyses have identified a broad impact of neovestitol on gene expression, with one study reporting alterations in the expression of 43 genes. abstractarchives.comresearchgate.net Specifically, genes such as Bad, Chuk, Elk1, Ifnb1, Il1b, Lif, Calm1, Capns1, Egr1, Nox1, Scd2, and Scd3 were found to be negatively regulated by neovestitol. abstractarchives.comresearchgate.net This downregulation of genes critical for the inflammatory response provides a mechanistic explanation for the observed decrease in inflammatory mediators.

Protein Expression and Signaling Pathway Analysis (e.g., Western Blot)

To confirm that the changes in gene expression translate to functional changes at the protein level, Western blot analysis is employed. researchgate.netrwdstco.comumontreal.ca This technique allows for the detection and quantification of specific proteins, including those that are part of inflammatory signaling cascades.

Western blot analyses have corroborated the findings from gene expression studies. researchgate.net Treatment with neovestitol has been shown to inhibit the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. researchgate.net Furthermore, a decrease in the levels of Toll-interleukin 1 receptor (TIRAP), an adapter protein involved in the Toll-like receptor signaling pathway, has been confirmed by Western blot. researchgate.netplos.org These findings solidify the understanding that neovestitol exerts its anti-inflammatory effects by targeting key signaling pathways at the protein level.

Neutrophil Migration and Leukocyte Adhesion Assays

The recruitment of immune cells, such as neutrophils, to a site of inflammation is a critical step in the inflammatory process. researchgate.net Assays that measure neutrophil migration and leukocyte adhesion are therefore valuable tools for assessing the anti-inflammatory potential of compounds like neovestitol.

In vivo studies using mouse models have demonstrated that neovestitol can inhibit neutrophil migration into the peritoneal cavity induced by inflammatory stimuli like LPS. researchgate.net Furthermore, intravital microscopy has revealed that neovestitol reduces the adhesion of leukocytes to the venular endothelium of the mesenteric microcirculation in mice. researchgate.net This suggests that neovestitol can interfere with the initial steps of the inflammatory cascade, preventing the accumulation of immune cells at the site of inflammation.

Microbial Sensitivity Testing

In addition to its immunomodulatory properties, neovestitol has been investigated for its antimicrobial activity. Microbial sensitivity testing is performed to determine the effectiveness of a compound against various microorganisms.

Minimal Inhibitory Concentration (MIC) Determination

The minimal inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. biotecnologiebt.itidexx.comprotocols.io This is a critical parameter for evaluating the potential of a compound as an antimicrobial agent.

The antimicrobial activity of neovestitol has been evaluated against several bacterial species. researchgate.net The following table summarizes the MIC values of neovestitol against various bacteria.

| Bacterial Species | Minimal Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Streptococcus mutans | <6.25 to 25-50 | researchgate.net |

| Streptococcus sobrinus | <6.25 to 25-50 | researchgate.net |

| Staphylococcus aureus | <6.25 to 25-50 | researchgate.net |

| Actinomyces naeslundii | 25 | researchgate.net |

These findings indicate that neovestitol possesses antimicrobial activity against a range of bacteria, further highlighting its therapeutic potential.

In Vivo Animal Models for Biological Efficacy

To translate in vitro findings into a more complex biological system, researchers utilize in vivo animal models. These models are indispensable for assessing the physiological effects and potential therapeutic efficacy of compounds like neovestitol in a living organism.

Rodent Models for Dental Caries Development

The anti-caries potential of neovestitol has been investigated using established rodent models of dental caries. nih.gov A study utilized specific pathogen-free Wistar rats to evaluate the in vivo efficacy of a neovestitol-vestitol combination. nih.gov

In this model, dental caries is induced by infecting the animals with a cariogenic bacterium, typically Streptococcus mutans, and providing a high-sucrose diet to promote the development of plaque and subsequent carious lesions. nih.gov The experimental protocol involved weaning the rat pups and then infecting them on three consecutive days with S. mutans UA159. nih.gov The successful colonization of the bacteria was confirmed by plating oral swabs on a selective agar (B569324) medium. nih.gov

The rats were then randomly assigned to different treatment groups. The treatment involved the topical application of a solution containing the neovestitol-vestitol fraction (at a concentration of 800 μg/mL) to the molar teeth twice daily using a camel hair brush. nih.gov A vehicle control (20% ethanol) and a positive control (250 ppm fluoride) were also included for comparison. nih.gov The animals were maintained on a cariogenic diet (diet 2000) and 5% sucrose water for a period of five weeks to facilitate caries development. nih.gov

Acute and Chronic Inflammation Models in Murine Systems (e.g., LPS-Induced Peritonitis)

The anti-inflammatory properties of neovestitol have been assessed using murine models of acute inflammation, with lipopolysaccharide (LPS)-induced peritonitis being a commonly employed model. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response.

In a typical LPS-induced peritonitis model, mice are administered an intraperitoneal injection of LPS to trigger an acute inflammatory cascade. This leads to the recruitment of neutrophils and other immune cells to the peritoneal cavity. To evaluate the effect of neovestitol, the compound is typically administered to the animals prior to the LPS challenge.

Future Directions and Translational Research Potential

Elucidation of Unexplored Biological Mechanisms of Action

While current research has established Neovestitol's ability to modulate inflammatory responses, significant gaps in understanding its complete mechanistic profile remain. Initial studies have shown that it can reduce the production of pro-inflammatory mediators and inhibit key signaling pathways involved in inflammation. researchgate.netnih.gov For instance, in activated macrophages, Neovestitol has been shown to inhibit nitric oxide (NO) production and down-regulate the expression of various cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netnih.gov This is achieved, in part, through the inhibition of critical signaling pathways like nuclear factor-kappa B (NF-κB). researchgate.net

However, the full extent of its cellular interactions is yet to be mapped. Future research should prioritize investigating its effects on other crucial biological systems. One promising, yet unexplored, area is its impact on the gut microbiome. nih.gov Given the intimate link between gut microbiota, inflammation, and systemic health, understanding how Neovestitol might alter microbial composition and function could reveal entirely new therapeutic applications. Furthermore, its role in processes like leukocyte transmigration and the regulation of fatty acid-associated genes warrants deeper investigation to build a comprehensive picture of its bioactivity. abstractarchives.com

Investigation of Synergistic Effects with Other Natural Compounds

The therapeutic potential of Neovestitol may be significantly amplified when used in combination with other bioactive molecules. This synergistic approach, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of natural product research. mdpi.com

A prime example of this is the well-documented interaction between Neovestitol and Vestitol (B31614), another isoflavonoid (B1168493) found in red propolis. researchgate.net Studies have demonstrated that this natural combination is highly effective at disrupting multispecies bacterial biofilms associated with periodontal disease. nih.govresearchgate.net The combination of Neovestitol and Vestitol has shown a potent ability to inhibit the growth of key oral pathogens and reduce the development of dental caries in preclinical models. nih.govresearchgate.net

Future research should expand on these findings by exploring other synergistic pairings. For instance, combining Neovestitol with fluoride (B91410) has been proposed as a strategy to enhance its anti-caries effects. nih.gov Investigating its effects alongside other natural antimicrobials or anti-inflammatory agents could lead to the development of powerful combination therapies for a range of infectious and inflammatory conditions.

| Combination Studied | Target/Effect Observed | Potential Application |

| Neovestitol & Vestitol | Inhibition of bacterial growth and biofilm formation (e.g., Streptococcus mutans, periodontitis-related bacteria). nih.govresearchgate.net | Dental caries, Periodontitis |

| Neovestitol & Fluoride (Proposed) | Enhanced anti-caries effectiveness. nih.gov | Dental caries prevention |

Development of Novel Analytical and Synthetic Methodologies

To date, Neovestitol has been primarily obtained through extraction and purification from natural sources like Brazilian red propolis. Standard analytical techniques for its isolation and identification include various forms of chromatography (e.g., liquid-liquid, dry column) followed by spectroscopic analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.govacs.org While effective for research purposes, these methods can be resource-intensive and yield variable amounts of the compound.

A critical future direction is the development of a robust and scalable total synthesis of Neovestitol. Although a specific synthesis for Neovestitol has not been detailed, established methods for creating the core chemical structure of its class, pterocarpans, exist. nih.govrsc.org These strategies, which include techniques like chemo-selective coupling and diastereoselective synthesis, provide a strong foundation for developing a targeted synthetic route for Neovestitol. nih.govrsc.orgresearchgate.net A successful total synthesis would not only ensure a consistent and high-purity supply for extensive preclinical and clinical research but also open the door to creating novel analogs.

Concurrently, there is a need for more advanced analytical methods. Developing standardized, high-throughput quantitative techniques will be crucial for quality control, pharmacokinetic studies, and ensuring the consistency of Neovestitol-based products. mdpi.comjfda-online.comnih.gov

Exploration of Unnatural Analogs for Optimized Bioactivity

While Neovestitol itself possesses significant bioactivity, the creation of unnatural, structurally related analogs offers a powerful strategy to enhance its therapeutic properties. By making precise chemical modifications to the core Neovestitol structure, it may be possible to improve its potency, selectivity, stability, or pharmacokinetic profile.

Currently, there is no published research on the synthesis and testing of unnatural Neovestitol analogs. However, research on other classes of natural products provides a clear roadmap for this endeavor. For example, metabolic engineering and synthetic biology approaches have been used to produce novel analogs of isoflavonoids and cannabinoids in microbial hosts like yeast and E. coli. frontiersin.orgfrontiersin.orgnih.govnih.gov These platforms allow for the introduction of new chemical functionalities that are not found in nature.

Furthermore, the synthesis of analogs of other pterocarpans has been shown to yield compounds with unique biological activities, including antitumor and antiparasitic effects. acs.org Applying these principles to Neovestitol could lead to the discovery of next-generation compounds with optimized activity against specific diseases, transforming this promising natural product into a versatile therapeutic scaffold.

| Compound Class | Approach for Analog Generation | Potential Outcome |

| Isoflavonoids | Metabolic engineering in yeast and plants. nih.govnih.gov | Creation of novel isoflavonoid structures. |

| Cannabinoids | Combinatorial biosynthesis in engineered yeast. nih.gov | Generation of analogs with altered receptor binding and bioactivity. |

| Pterocarpans | Chemical synthesis of modified structures. acs.org | Discovery of compounds with new therapeutic activities (e.g., antitumor). |

Q & A

Q. What are the standard methodologies for isolating neovestitol from Brazilian red propolis, and how are purity and structural integrity validated?

Neovestitol isolation typically involves solvent extraction (e.g., ethanol) followed by chromatographic techniques like HPLC or column chromatography. Structural validation employs NMR spectroscopy (¹H and ¹³C) and mass spectrometry (LC-MS/MS) to confirm molecular identity . Purity is assessed via high-resolution melting analysis or HPLC-UV, with thresholds ≥95% for pharmacological studies. Researchers should cross-reference protocols with phytochemical isolation guidelines in journals like the Beilstein Journal of Organic Chemistry to ensure reproducibility .

Q. Which in vitro assays are most robust for preliminary screening of neovestitol’s anti-inflammatory activity?

Common assays include:

- RAW264.7 macrophage model : Measure TNF-α, IL-6, and nitric oxide (NO) suppression via ELISA and Griess assay .

- Cell viability : MTT assay to exclude cytotoxicity (e.g., IC₅₀ > 100 µg/mL for neovestitol in bEnd.3 cells) .